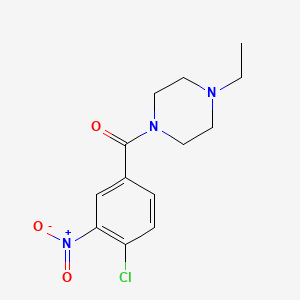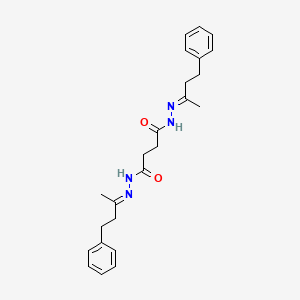
N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N'-1,3-thiazol-2-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N'-1,3-thiazol-2-ylurea, commonly known as MBTU, is a chemical compound with a molecular formula of C11H10N6OS. It is a white to off-white powder that is soluble in water and organic solvents. MBTU is widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The exact mechanism of action of MBTU is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, leading to its various biological effects.
Biochemical and physiological effects:
MBTU has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, reduce inflammation, and induce apoptosis in cancer cells. MBTU has also been found to reduce the production of reactive oxygen species and inhibit the activity of certain enzymes involved in oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MBTU in lab experiments is its relatively low cost compared to other compounds with similar properties. MBTU is also readily available and easy to synthesize. However, one limitation of using MBTU is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on MBTU. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, further studies could be conducted to better understand the mechanism of action of MBTU and its potential applications in other fields, such as materials science and engineering.
In conclusion, MBTU is a versatile compound with numerous potential applications in scientific research. Its unique properties make it an attractive candidate for further study and development. However, further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
MBTU can be synthesized through various methods, including the reaction of 1-methyl-1H-benzotriazole-5-carboxylic acid with thionyl chloride, followed by reaction with 2-aminothiazole. Another method involves the reaction of 1-methyl-1H-benzotriazole-5-carboxylic acid with thionyl chloride, followed by reaction with thiosemicarbazide.
Applications De Recherche Scientifique
MBTU has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antimicrobial, anti-inflammatory, and anticancer properties. MBTU has also been used as a corrosion inhibitor in various industries.
Propriétés
IUPAC Name |
1-(1-methylbenzotriazol-5-yl)-3-(1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6OS/c1-17-9-3-2-7(6-8(9)15-16-17)13-10(18)14-11-12-4-5-19-11/h2-6H,1H3,(H2,12,13,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYLTRBMLWQNAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)NC3=NC=CS3)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5885447.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B5885469.png)



![ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5885491.png)
![({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}thio)acetic acid](/img/structure/B5885492.png)
![methyl 4-{[(4-chlorophenyl)acetyl]oxy}benzoate](/img/structure/B5885507.png)




![1-[4-(dimethylamino)phenyl]-2,5-pyrrolidinedione](/img/structure/B5885547.png)
![methyl 2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzoate](/img/structure/B5885548.png)